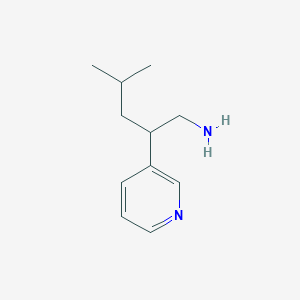

4-Methyl-2-pyridin-3-yl-pentan-1-amine

Description

Contextual Significance of Pyridine-Substituted Amines in Organic Chemistry

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This structural feature imparts unique properties, making pyridine and its derivatives crucial components in a vast array of applications, particularly in medicinal chemistry and materials science. researchgate.netnih.gov The nitrogen atom in the pyridine ring provides a site for hydrogen bonding and acts as a basic center, which can be crucial for molecular interactions with biological targets. nih.gov

Pyridine-substituted amines, in particular, are a class of compounds that have garnered significant attention from researchers. The amine group, attached to a pyridine core, offers a versatile point for further chemical modifications and can play a critical role in the pharmacological activity of a molecule. These compounds are integral to the structure of numerous pharmaceuticals, including antihistamines and anti-TB agents, as well as agrochemicals and catalysts. researchgate.netpharmaguideline.com The electron-deficient nature of the pyridine ring, influenced by the electronegative nitrogen, dictates its reactivity, making it susceptible to nucleophilic substitution, which is a key strategy in the synthesis of diverse derivatives. wikipedia.orgnih.gov The ability of the pyridine moiety to act as a bioisostere for other functional groups, such as benzene rings, amides, and other nitrogen-containing heterocycles, further enhances its importance in drug design. nih.govresearchgate.net

Unique Structural Attributes of 4-Methyl-2-pyridin-3-yl-pentan-1-amine and its Stereoisomers

The structure of this compound is characterized by a unique combination of a pyridine ring, a pentanamine backbone, and a methyl substituent. The pyridine ring is attached at the 3-position, which influences the electronic properties and steric hindrance around the core of the molecule. The pentanamine chain provides flexibility, and the primary amine group at the 1-position is a key functional group that can participate in various chemical reactions and interactions.

A critical feature of this molecule is the presence of a chiral center at the second carbon of the pentan-1-amine chain (the carbon atom to which the pyridine ring is attached). This chirality means that this compound can exist as a pair of enantiomers, (2R)-4-Methyl-2-pyridin-3-yl-pentan-1-amine and (2S)-4-Methyl-2-pyridin-3-yl-pentan-1-amine. The spatial arrangement of the substituents around this chiral center can lead to significant differences in their biological activity and interaction with other chiral molecules, such as enzymes and receptors.

Table 1: Structural Attributes of this compound

| Feature | Description |

| Core Structure | Pentan-1-amine |

| Key Substituents | Pyridin-3-yl group at C2, Methyl group at C4 |

| Functional Group | Primary Amine (-NH2) at C1 |

| Chirality | Chiral center at C2 |

| Stereoisomers | Exists as (2R) and (2S) enantiomers |

Current Knowledge Gaps and Strategic Research Directions for this Compound

Despite the well-established importance of pyridine-substituted amines, a thorough review of the scientific literature reveals a significant knowledge gap concerning this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and potential applications. This lack of information presents a compelling opportunity for new research initiatives.

Future research should strategically focus on several key areas:

Development of Efficient Synthetic Routes: Establishing a scalable and cost-effective synthesis for this compound and its individual stereoisomers is a fundamental first step. This would enable further investigation of its properties.

Comprehensive Physicochemical Characterization: Detailed analysis of its structural and electronic properties through techniques like NMR, mass spectrometry, and X-ray crystallography would provide a solid foundation for understanding its behavior.

Exploration of Biological Activities: Given the diverse biological roles of similar pyridine-containing molecules, screening this compound for various biological activities is a logical progression. nih.govfrontiersin.org Based on the activities of analogous structures, potential areas of investigation could include its use as an antifungal agent, an inhibitor of specific enzymes like kinases, or as a modulator of cellular receptors. researchgate.netacs.org

Stereoselective Studies: Investigating the distinct biological and chemical properties of the individual (2R) and (2S) enantiomers is crucial, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect.

Table 2: Potential Research Areas and Rationale

| Research Area | Rationale |

| Synthetic Chemistry | To provide a reliable source of the compound for further studies. |

| Structural Analysis | To fully elucidate the molecular structure and conformation. |

| Medicinal Chemistry Screening | The pyridine and amine moieties are common in bioactive compounds. |

| Stereochemistry | Enantiomers can have different biological activities and metabolic fates. |

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and pave the way for its application in various scientific and technological fields.

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-methyl-2-pyridin-3-ylpentan-1-amine |

InChI |

InChI=1S/C11H18N2/c1-9(2)6-11(7-12)10-4-3-5-13-8-10/h3-5,8-9,11H,6-7,12H2,1-2H3 |

InChI Key |

QVGYRSNAMPKOGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CN)C1=CN=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Pyridin 3 Yl Pentan 1 Amine

Retrosynthetic Analysis of the 4-Methyl-2-pyridin-3-yl-pentan-1-amine Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inyoutube.com For this compound, two primary disconnections are considered logical.

Scheme 1: Retrosynthetic Analysis

Disconnection A (C-N Bond): This approach involves disconnecting the primary amine group. This leads to a precursor ketone, 4-methyl-2-(pyridin-3-yl)pentan-2-one. The forward reaction, or synthesis, would then involve a reductive amination step to introduce the amine functionality. This is a common and reliable method for amine synthesis. amazonaws.com

Disconnection B (C-C Bond): This strategy breaks the bond between the pyridine (B92270) ring and the pentylamine side chain. This suggests a coupling reaction between a pyridine-based nucleophile or electrophile and a corresponding pentyl fragment. For instance, a 3-lithiopyridine or 3-pyridyl Grignard reagent could react with an appropriate electrophilic pentyl derivative.

Amination Approaches for Pyridine Derivatives

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org To synthesize the target primary amine, this strategy would typically involve the reaction of a precursor ketone, 4-methyl-2-(pyridin-3-yl)pentan-1-one, with ammonia (B1221849), followed by reduction of the intermediate imine. wikipedia.orgorganic-chemistry.org

A variety of reducing agents can be employed for this transformation. organic-chemistry.org Historically, sodium cyanoborohydride was common, but due to its toxicity, alternatives like sodium triacetoxyborohydride (B8407120) or borane-pyridine complexes are now often preferred. rsc.orgacs.org Catalytic hydrogenation using metal catalysts such as palladium, platinum, or nickel is also a widely used method. wikipedia.org More recently, iron-catalyzed reductive aminations have been developed as a more sustainable approach. nih.govsci-hub.se

Table 1: Common Reagents for Reductive Amination

| Reagent/Catalyst System | Nitrogen Source | Typical Conditions | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Ammonia | Methanol, ambient temp. | Often used in a stepwise procedure to avoid side reactions. organic-chemistry.org |

| Sodium Triacetoxyborohydride (STAB) | Ammonia | DCE, often with acetic acid | Mild and selective, tolerates many functional groups. organic-chemistry.org |

| Borane-Pyridine (BH₃·py) | Ammonia | Weakly acidic | A less toxic alternative to NaBH₃CN. rsc.org |

| H₂ / Pd, Pt, or Ni catalyst | Ammonia | Various solvents, pressure | Widely applicable catalytic method. wikipedia.org |

Nucleophilic substitution is a fundamental reaction for functionalizing pyridine rings. quimicaorganica.org Pyridines with leaving groups at the 2 or 4-positions are particularly susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negatively charged intermediate. quimicaorganica.orgnih.govyoutube.com While the 3-position is less reactive, substitution can still be achieved, often requiring activation of the pyridine ring or the use of strong nucleophiles. quimicaorganica.org

One potential route could involve the reaction of a pyridine derivative activated by a Lewis acid with an appropriate aminoalkyl nucleophile. researchgate.net Alternatively, a pre-functionalized pyridine, such as a 3-halopyridine, can react with a suitable amine-containing nucleophile. nih.gov

Alkylation reactions provide another avenue for constructing the target molecule's skeleton. This can involve either the alkylation of an amine or the alkylation of the pyridine ring. Direct C-H alkylation of pyridines is challenging due to the ring's electron-deficient nature. youtube.com However, methods have been developed using radical reactions (Minisci-type reactions) or by pre-activating the pyridine, for example, as an N-oxide or N-methoxypyridinium salt. nih.govnih.gov

Another approach is the alkylation of a metalated pyridine. Deprotonation of a halopyridine with a strong base like LDA can generate a lithiated species, which can then be alkylated with a suitable electrophile. youtube.com Transition-metal-free direct alkylation of anilines using alcohols, mediated by pyridine itself acting as a hydrogen shuttle, has also been reported, showcasing the versatility of pyridine chemistry. rsc.org

Advanced Catalytic Methods for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org

In the context of synthesizing this compound, this reaction could be employed to couple a 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) with 4-methyl-pentan-1-amine. The development of specialized phosphine (B1218219) ligands has been critical to the success of this reaction, enabling the coupling of a wide variety of amines and aryl halides, including electron-deficient heteroaryl halides like those of pyridine. acs.orgresearchgate.netresearchgate.net

Table 2: Key Components of Buchwald-Hartwig Amination for Pyridine Scaffolds

| Component | Example | Role |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active Pd(0) catalyst is formed in situ. |

| Ligand | Xantphos, Biaryl phosphines (e.g., XPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. researchgate.netresearchgate.net |

| Base | Cs₂CO₃, NaOt-Bu, K₃PO₄ | Activates the amine and facilitates the reductive elimination step. |

| Substrates | 3-Halopyridine and a primary amine | The coupling partners that form the C-N bond. researchgate.net |

This method offers a direct and powerful way to construct the aryl-amine bond present in the target molecule, representing a significant advancement over classical methods. wikipedia.org

Hydroamination Reactions for Amine Synthesis

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical method for the synthesis of amines. For the preparation of this compound, a hydroamination approach could be envisioned starting from a suitable vinylpyridine precursor.

A hypothetical retrosynthetic analysis suggests that the target compound could be formed via the anti-Markovnikov hydroamination of 3-(4-methylpent-1-en-2-yl)pyridine with ammonia or a protected amine equivalent. The anti-Markovnikov addition is crucial to obtain the desired primary amine at the terminal carbon of the side chain.

Various catalytic systems have been developed for the hydroamination of vinylarenes and related compounds. For instance, rhodium complexes have been shown to catalyze the anti-Markovnikov hydroamination of vinylarenes with secondary amines. berkeley.edu Zirconium-based catalysts have also been employed for the intermolecular hydroamination of 2-vinylpyridine. acs.org Furthermore, catalyst-free hydroamination of vinyl heteroarenes in aqueous media has been reported, offering a greener alternative. rsc.org

The choice of catalyst and reaction conditions would be critical to control the regioselectivity of the hydroamination reaction and to minimize potential side reactions. The table below summarizes various catalytic systems used for the hydroamination of vinylpyridines and related substrates, which could be adapted for the synthesis of the target compound.

| Catalyst System | Substrate | Amine | Conditions | Regioselectivity | Reference |

| Zirconium bis(ureate) complex | 2-Vinylpyridine | Pyrrolidine | Toluene, variable temp. | - | acs.org |

| Cation exchange resin (Amberlyst-15) | 2-Vinylpyridine | Various aliphatic/aromatic amines | Solvent-free, 100-120 °C | Markovnikov | epa.gov |

| Rhodium complexes | Vinylarenes | Secondary amines | - | Anti-Markovnikov | berkeley.edu |

| None (catalyst-free) | Vinyl heteroarenes | Various amines | Water, room temp. | Anti-Markovnikov | rsc.org |

Stereoselective Synthesis of this compound

The presence of a chiral center at the C2 position of the pentan-1-amine side chain means that this compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmaceutical applications. Several strategies can be employed to achieve this.

One of the most effective methods for synthesizing chiral amines is the asymmetric reductive amination of a prochiral ketone. In this approach, a ketone precursor, 4-methyl-1-(pyridin-3-yl)pentan-2-one, would be reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent. Iridium-catalyzed asymmetric reductive amination of 2-acylpyridines has been shown to produce chiral 1-pyridin-2-yl-ethylamines with high enantioselectivity. rsc.org This methodology could potentially be adapted for the synthesis of the target amine.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the amine or the pyridine precursor to direct the stereochemical outcome of a key bond-forming reaction, after which the auxiliary is removed.

Furthermore, the stereoselective synthesis of pyridinones using Grignard reagents and a chiral pyridinium (B92312) salt has been reported as a route to chiral piperidines. nih.gov A similar strategy could be envisioned where a chiral pyridinium salt derived from 3-substituted pyridine is reacted with an appropriate Grignard reagent to introduce the desired side chain with stereocontrol. The resulting intermediate could then be further elaborated to the target amine.

The development of chiral pyridine-derived ligands has also been a significant area of research, with applications in a wide range of asymmetric catalytic reactions. nih.govrsc.org The use of such ligands in a transition metal-catalyzed reaction could be another avenue for the stereoselective synthesis of this compound.

The following table highlights examples of catalyst systems used for the asymmetric synthesis of chiral amines, demonstrating the potential for achieving high enantioselectivity.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Iridium complex with chiral ligand | Asymmetric Reductive Amination | 2-Acylpyridines | up to 95% | rsc.org |

| Rhodium complex with chiral ligand | Asymmetric Reductive Heck Reaction | Dihydropyridine | up to 91% | acs.org |

| Chiral Pyridinium Salt | Nucleophilic Addition | 4-Methoxypyridine derivative | - | nih.gov |

Process Optimization and Scalability Considerations in Compound Preparation

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For a compound like this compound, which contains a pyridine scaffold common in pharmaceuticals, scalability is a key consideration. vcu.eduresearchgate.net

Key aspects of process optimization include:

Catalyst Selection and Loading: For catalytic reactions, such as hydroamination or asymmetric reductive amination, minimizing the catalyst loading without compromising yield and selectivity is crucial for reducing costs. The use of highly active and robust catalysts is therefore desirable.

Solvent and Reagent Choice: The selection of inexpensive, non-toxic, and environmentally friendly solvents and reagents is important for sustainable large-scale production. The development of catalyst-free reactions or reactions in aqueous media is particularly attractive. rsc.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time can significantly impact the yield, purity, and energy consumption of the process.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization, is often preferred over chromatographic techniques for large-scale production.

Continuous Flow Chemistry: For certain reactions, transitioning from a batch process to a continuous flow setup can offer advantages in terms of safety, efficiency, and scalability. This has been successfully applied to the synthesis of some pyridine derivatives. vcu.edu

The challenges in scaling up the synthesis of pyridine derivatives often include managing exothermic reactions, ensuring regioselectivity, and controlling impurities. mdpi.com A thorough understanding of the reaction mechanism and kinetics is essential for developing a robust and scalable process.

The table below outlines key considerations for the process optimization and scale-up of the synthesis of a pyridine-containing pharmaceutical intermediate.

| Parameter | Consideration for Scale-Up | Rationale |

| Starting Materials | Cost, availability, and purity of precursors. | High-cost or scarce starting materials can make the process economically unviable. |

| Catalyst | Activity, stability, cost, and ease of removal. | Efficient and recyclable catalysts are preferred to minimize cost and waste. |

| Solvents | Toxicity, environmental impact, and ease of recovery. | Green solvents and solvent-free conditions are increasingly important. |

| Reaction Kinetics | Understanding the rate-determining steps and potential for runaway reactions. | Ensures safe and efficient operation at a larger scale. |

| Work-up and Purification | Avoidance of chromatography; preference for crystallization or distillation. | Chromatographic purification is often not feasible or cost-effective on a large scale. |

| Process Safety | Thermal stability of reactants and intermediates; management of exotherms. | Crucial for preventing accidents and ensuring a safe manufacturing process. |

Chemical Reactivity and Derivatization Studies of 4 Methyl 2 Pyridin 3 Yl Pentan 1 Amine

Transformations Involving the Primary Amine Functional Group

The primary amine group is a versatile functional handle that can undergo a variety of chemical transformations.

Oxidation Pathways of the Amine

Primary amines are susceptible to oxidation by various reagents, potentially leading to a range of products depending on the reaction conditions. The specific oxidation pathways for 4-Methyl-2-pyridin-3-yl-pentan-1-amine have not been documented. Generally, the oxidation of primary amines can yield imines, oximes, nitroso, or nitro compounds. The choice of oxidizing agent and the reaction parameters would be crucial in determining the final product.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily reacting with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides or anhydrides in the presence of a base would be expected to form the corresponding amide derivatives. For instance, treatment with acetyl chloride would yield N-(4-methyl-2-(pyridin-3-yl)pentyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium would lead to the formation of the corresponding sulfonamide, N-(4-methyl-2-(pyridin-3-yl)pentyl)-4-methylbenzenesulfonamide.

A study on the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated the successful sulfonylation and subsequent acylation of 2-aminopyridine (B139424) derivatives. researchgate.net Another report describes the preparation of N-(2-Amino-pyridin-3-yl)-4-methyl-N-(4-methyl-phenyl-sulfon-yl)benzene-sulfonamide from 2,3-diamino-pyridine and tosyl chloride. nih.gov

Table 1: Potential Acylation and Sulfonylation Reactions

| Reagent | Expected Product |

|---|---|

| Acetyl chloride | N-(4-methyl-2-(pyridin-3-yl)pentyl)acetamide |

| Benzoyl chloride | N-(4-methyl-2-(pyridin-3-yl)pentyl)benzamide |

| p-Toluenesulfonyl chloride | N-(4-methyl-2-(pyridin-3-yl)pentyl)-4-methylbenzenesulfonamide |

Condensation Reactions and Imine Formation

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. The reaction of this compound with an aldehyde or ketone, typically under acid catalysis with removal of water, would be expected to yield the corresponding imine. For example, reaction with benzaldehyde (B42025) would form (E)-N-benzylidene-4-methyl-2-(pyridin-3-yl)pentan-1-amine. The formation of imines from various amines and carbonyl compounds is a well-established and fundamental reaction in organic chemistry. researchgate.netnih.gov A study involving the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde successfully produced the corresponding imine. mdpi.com

Table 2: Potential Imine Formation Reactions

| Carbonyl Compound | Expected Imine Product |

|---|---|

| Benzaldehyde | (E)-N-benzylidene-4-methyl-2-(pyridin-3-yl)pentan-1-amine |

| Acetone | N-(propan-2-ylidene)-4-methyl-2-(pyridin-3-yl)pentan-1-amine |

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Substitution, when it does occur, is directed to the 3- and 5-positions. However, the existing substituent at the 3-position in this compound would further influence the position of any incoming electrophile. Specific studies on the electrophilic substitution of this compound are not available.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. For a 3-substituted pyridine like the compound , nucleophilic attack is generally favored at the 2- and 6-positions. The outcome of such reactions would depend on the nature of the nucleophile and the presence of any leaving groups on the pyridine ring. There is no specific literature detailing such reactions on this compound. A study on the rearrangement of 4-amino-3-halo-pyridines involved an intramolecular nucleophilic aromatic substitution. nih.gov

N-Oxidation of the Pyridine Nitrogen

A targeted search for studies on the N-oxidation of the pyridine nitrogen in this compound did not yield any specific results. While methods exist for the selective N-oxidation of pyridine rings in molecules containing other amine functionalities, no literature has been found that applies these methods to or describes the outcomes for this compound. nih.govacs.org Therefore, no detailed research findings or data tables on reaction conditions, yields, or product characterization can be provided.

Functionalization of the Pentane (B18724) Chain

Similarly, an extensive search of chemical literature and patents revealed no specific studies focused on the functionalization of the pentane chain of this compound. Research on related but structurally distinct pyridine derivatives exists, but this information is not directly applicable to the target compound. evitachem.com As a result, there are no documented methods, reaction schemes, or specific derivatives that can be reported for the pentane chain of this compound.

Mechanistic Investigations of Chemical Processes Involving 4 Methyl 2 Pyridin 3 Yl Pentan 1 Amine

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for a compound like 4-Methyl-2-pyridin-3-yl-pentan-1-amine would begin with identifying potential reactive sites. The structure features a primary amine and a pyridine (B92270) ring, both of which can participate in a variety of chemical transformations.

Potential Reaction Pathways:

N-Alkylation/N-Acylation: The primary amine is a nucleophilic center and can react with electrophiles such as alkyl halides or acyl chlorides. The reaction would proceed through a nucleophilic substitution mechanism, likely S(_N)2 for unhindered electrophiles, forming a more substituted amine or an amide, respectively. The intermediate in this case would be a tetrahedral carbonyl addition intermediate for acylation.

Reaction with Carbonyls: The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine.

Pyridine Ring Functionalization: The pyridine ring is an electron-deficient aromatic system. Electrophilic aromatic substitution would be disfavored and would require harsh conditions, likely directing to the 3- and 5-positions relative to the ring nitrogen. Nucleophilic aromatic substitution (S(_N)Ar) would be more favorable, particularly if a good leaving group is present on the ring. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Hypothetical Reaction Intermediates:

| Reaction Type | Reactant(s) | Intermediate | Product |

| N-Acylation | This compound + Acetyl Chloride | Tetrahedral Carbonyl Addition Intermediate | N-(4-methyl-2-(pyridin-3-yl)pentan-1-yl)acetamide |

| Imine Formation | This compound + Acetone | Carbinolamine | N-(4-methyl-2-(pyridin-3-yl)pentan-1-ylidene)propan-2-amine |

| S(_N)Ar on Pyridine | This compound (with leaving group on pyridine) + Nucleophile | Meisenheimer Complex | Substituted Pyridine Derivative |

Kinetic Analysis and Rate Law Determination for Key Reactions

Kinetic analysis is crucial for understanding the mechanism of a reaction. By measuring the reaction rate as a function of reactant concentrations, the rate law can be determined, which provides insight into the composition of the transition state of the rate-determining step.

Rate = k[this compound][Acetyl Chloride]

This would be determined by systematically varying the initial concentrations of the amine and the acyl chloride and measuring the initial reaction rate. A plot of the initial rate versus the concentration of each reactant would yield a straight line, confirming a first-order dependence on each.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for probing the nature of bond-breaking and bond-forming steps in a reaction mechanism. wikipedia.org It is the ratio of the rate constant of a reaction with a light isotope (k(_L)) to the rate constant with a heavy isotope (k(_H)) at a specific atomic position (KIE = k(_L)/k(_H)). wikipedia.org

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For example, in a deprotonation reaction involving the N-H bond of the amine, substituting hydrogen with deuterium (B1214612) would lead to a significant primary KIE (typically > 2), as the C-D bond is stronger and has a lower zero-point energy than the C-H bond.

Secondary KIE: A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and can be normal (k(_H)/k(_D) > 1) or inverse (k(_H)/k(_D) < 1). They provide information about changes in hybridization or steric environment at the labeled position during the reaction.

For instance, in an S(_N)2 reaction at the carbon adjacent to the amine, a secondary KIE might be observed by labeling that carbon with ¹³C.

Spectroscopic Probing of Reaction Intermediates (e.g., NMR, IR)

Spectroscopic techniques are indispensable for detecting and characterizing transient intermediates in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments can often be used to trap and observe reactive intermediates that are unstable at room temperature. For example, in the formation of an imine, the carbinolamine intermediate might be detectable by ¹H and ¹³C NMR at low temperatures. Changes in chemical shifts and coupling constants can provide structural information about the intermediate.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in vibrational frequencies during a reaction. The disappearance of the C=O stretching frequency of a ketone and the appearance of a C=N stretch would be indicative of imine formation. The transient appearance of an O-H stretch could signal the presence of the carbinolamine intermediate.

Transition State Characterization

The transition state is the highest energy point along the reaction coordinate and cannot be directly observed. However, its structure and energy can be inferred from experimental data and computational modeling.

Hammond Postulate: This principle states that the structure of the transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. For a highly exothermic reaction, the transition state will be early and resemble the reactants. For a highly endothermic reaction, the transition state will be late and resemble the products.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the structures and energies of transition states. These calculations can provide detailed geometric parameters (bond lengths and angles) and vibrational frequencies of the transition state, which can be used to predict KIEs and compare with experimental results. For a given reaction of this compound, computational modeling could map out the entire potential energy surface, identifying the lowest energy pathway and the structure of the corresponding transition state.

By combining these experimental and theoretical approaches, a comprehensive understanding of the mechanistic details of chemical processes involving this compound could be achieved.

Computational Studies and Theoretical Insights into 4 Methyl 2 Pyridin 3 Yl Pentan 1 Amine

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the geometry and intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine stable structures, energies, and a variety of electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netelectrochemsci.org DFT calculations are employed to optimize the molecular geometry of 4-Methyl-2-pyridin-3-yl-pentan-1-amine, predicting bond lengths, bond angles, and dihedral angles. These calculations are foundational for further analysis. electrochemsci.org

Key applications of DFT for this class of compounds include:

Geometry Optimization: Determining the lowest energy, most stable three-dimensional structure of the molecule.

Electronic Structure Analysis: Calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity and stability. electrochemsci.orgresearchgate.net

Thermodynamic Properties: Predicting thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for reactions involving pyridine derivatives. unjani.ac.id

Vibrational Analysis: Calculating vibrational frequencies to predict infrared (IR) and Raman spectra, which aids in the interpretation of experimental spectroscopic data. ijcce.ac.ir

| Parameter | Typical DFT Functional | Typical Basis Set | Application/Purpose |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d,p) or 6-311++G(d,p) | Determine stable molecular structure and bond parameters. electrochemsci.orgijcce.ac.ir |

| Electronic Properties (HOMO/LUMO) | B3LYP, CAM-B3LYP | 6-311++G(d,p) | Analyze electronic transitions, reactivity, and stability. ijcce.ac.ir |

| Vibrational Frequencies (IR/Raman) | B3LYP | 6-311++G(d,p) | Predict spectroscopic signatures for structural validation. ijcce.ac.ir |

| NMR Chemical Shifts | B3LYP, PW86 | cc-pVTZ, IGLO-III | Predict ¹H and ¹³C NMR spectra for structural elucidation. acs.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For pyridine-containing molecules, ab initio methods have been used to investigate structural properties and vibrational spectra, providing a benchmark for comparison with DFT results. nih.gov For instance, MP2 calculations can be used alongside DFT to predict the barrier to inversion and puckering frequencies in cyclic components of molecules, offering a deeper understanding of molecular dynamics. nih.gov

Conformational Analysis and Energy Landscape Mapping

Molecules with rotatable bonds, such as the pentylamine chain in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states (saddle points) that connect them, effectively mapping the molecule's potential energy landscape. mdpi.comchemrxiv.org

This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. Computational methods, such as molecular mechanics or quantum chemical calculations, are used to systematically rotate bonds and calculate the energy of each resulting structure. The results can reveal the lowest-energy (most populated) conformation and the flexibility of the molecule, which are key factors in drug design. chemrxiv.org

Electronic Structure Analysis (e.g., QTAIM, EDA-ETS)

To gain deeper insight into the chemical bonding and non-covalent interactions within this compound, advanced electronic structure analyses can be performed on the wave function or electron density obtained from quantum calculations.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the molecular electron density to partition the molecule into atomic basins. nih.gov QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify and quantify weaker interactions like hydrogen bonds, which are crucial for ligand-protein binding. nih.govresearchgate.net

Energy Decomposition Analysis (EDA) with Extended Transition State (ETS): EDA-ETS is a method used to understand the nature of a chemical bond by breaking down the total interaction energy between two molecular fragments into physically meaningful components: electrostatic interaction, Pauli repulsion (steric effects), and orbital interaction (covalent contribution). researchgate.netacs.org This analysis would be particularly useful for understanding the interaction between the pyridine ring and the pentylamine side chain, or the molecule's interaction with a biological target. acs.org

Prediction and Validation of Spectroscopic Data (e.g., NMR, IR, Raman)

Computational methods are invaluable for predicting spectroscopic data, which helps in the interpretation of experimental spectra and confirms the structure of synthesized compounds. nih.govnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. acs.orgnih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide predicted chemical shifts that can be compared directly with experimental data to aid in peak assignment and structure verification. acs.org

IR and Raman Spectroscopy: The vibrational modes of this compound can be calculated using DFT. nih.gov The results provide a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.govresearchgate.netcdnsciencepub.com Comparing the computed spectrum with the experimental one allows for a detailed assignment of vibrational bands to specific molecular motions, such as C-H stretches, N-H bends, and pyridine ring vibrations. researchgate.netaps.org Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor to the theoretical values to account for anharmonicity and method limitations.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Purpose |

|---|---|---|---|

| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts (δ) | Structural elucidation and assignment of experimental peaks. nih.govyoutube.com |

| Infrared (IR) | DFT | Vibrational Frequencies (cm⁻¹), Intensities | Identification of functional groups and confirmation of molecular structure. nih.gov |

| Raman | DFT | Vibrational Frequencies (cm⁻¹), Activities | Complementary vibrational data to IR for structural analysis. nih.govaps.org |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govmdpi.com This method is central to structure-based drug design. For this compound, docking studies could be used to predict its binding mode within the active site of a specific protein target, such as a kinase or another enzyme. nih.govnih.gov

The process involves:

Preparation: Obtaining or generating the 3D structures of the ligand (optimized using quantum chemistry) and the target protein (often from a database like the Protein Data Bank).

Docking Simulation: Using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key molecular interactions. plos.org

These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and amino acid residues in the protein's active site. researchgate.net For pyridine-containing inhibitors, interactions with specific residues can be crucial for potency and selectivity. pnas.orgnih.gov The insights from docking can guide the design of new analogues with improved binding affinity and biological activity. mdpi.comnih.gov

No Biological Research Data Currently Available for this compound

A comprehensive review of scientific literature and chemical databases reveals a lack of published research on the specific chemical compound this compound. This indicates that the compound is likely a novel or not widely studied molecule, and as such, there is no available data to detail its biological research applications.

Due to the absence of scientific studies on this compound, it is not possible to provide information regarding its role as a synthetic building block in medicinal chemistry, its molecular interactions with biological targets, or its potential biochemical mechanism of action. The creation of an article with the requested detailed sections would require non-existent research findings.

While the broader class of pyridine-containing compounds is of significant interest in medicinal chemistry for the development of new therapeutic agents, the specific biological profile of this compound remains uninvestigated in the public domain.

Biological Research Applications of 4 Methyl 2 Pyridin 3 Yl Pentan 1 Amine

Applications in Chemical Biology Probe Development

No publicly available data.

Conclusion and Future Research Directions for 4 Methyl 2 Pyridin 3 Yl Pentan 1 Amine

Summary of Academic Contributions and Remaining Challenges

Currently, there is a notable absence of dedicated academic publications focusing on 4-Methyl-2-pyridin-3-yl-pentan-1-amine. The scientific landscape lacks studies detailing its synthesis, characterization, and potential applications. This presents a significant challenge, as the foundational knowledge required to understand its chemical and biological behavior is yet to be established. The primary challenge, therefore, is the complete lack of specific data, which in turn creates a wide-open field for novel research. Future academic contributions would need to start from the ground up, beginning with the development of reliable synthetic routes and thorough characterization.

Prospective Developments in Synthetic Methodologies

While specific methods for the synthesis of this compound are not documented, prospective methodologies can be inferred from the synthesis of analogous pyridine (B92270) derivatives. Generally, the construction of such a molecule could involve the alkylation of a pyridine precursor or the formation of the amine group at a late stage.

Future research could explore various synthetic strategies, including:

Reductive Amination: A potential route could involve the reductive amination of a corresponding ketone or aldehyde. This would entail reacting a suitable pyridyl-ketone with an ammonia (B1221849) source or a primary amine followed by reduction.

Nucleophilic Substitution: Another approach could be the nucleophilic substitution of a leaving group on the pentyl chain by an amine.

Grignard Reactions: The synthesis could potentially involve the addition of a pyridyl Grignard reagent to a suitable electrophile.

Prospective developments should aim for stereoselective synthesis, as the molecule contains a chiral center, which is often crucial for biological activity. Furthermore, the development of green and efficient synthetic methods would be a valuable contribution.

Advanced Characterization and Mechanistic Research Pathways

A crucial area for future research is the comprehensive characterization of this compound. This would involve a suite of advanced analytical techniques to elucidate its structural and electronic properties.

| Characterization Technique | Prospective Data to be Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would confirm the chemical structure and connectivity of atoms. 2D NMR techniques like COSY and HSQC would provide further structural details. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would determine the exact molecular weight and elemental composition. Fragmentation patterns could offer insights into the molecule's structure. |

| X-ray Crystallography | If a crystalline form can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including stereochemistry. |

| Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy | These techniques would provide information about the functional groups present and the electronic transitions within the molecule. |

Once the compound is synthesized and characterized, mechanistic studies could investigate its reactivity, stability, and potential interactions with other molecules.

Translational Potential and Future Research Trajectories in Biological Contexts

The pyridine moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects. The translational potential of this compound is therefore an area ripe for investigation.

Future research trajectories in a biological context should include:

Screening for Biological Activity: The compound should be screened against a variety of biological targets to identify any potential therapeutic applications. This could include assays for antimicrobial activity against a panel of bacteria and fungi, cytotoxicity assays against various cancer cell lines, and screening for enzyme inhibition (e.g., kinases, which are often targeted by pyridine-containing drugs).

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the synthesis and evaluation of a library of related analogs would be crucial to establish structure-activity relationships. This would involve modifying the methyl group, the position of the pyridine nitrogen, and the length and substitution of the pentylamine chain to optimize activity and selectivity.

Computational Modeling: Molecular docking and other computational studies could be employed to predict potential biological targets and to understand the binding interactions of the compound at a molecular level.

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-2-pyridin-3-yl-pentan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves multi-step alkylation or reductive amination starting from pyridine derivatives. For example, a halogenated pyridine precursor may undergo nucleophilic substitution with a branched amine, followed by catalytic hydrogenation (using Pd/C or Raney Ni) to reduce intermediates. Solvent selection (e.g., ethanol or methanol) and temperature control (40–80°C) are critical for minimizing side reactions. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm stereochemistry and substituent positions, particularly for distinguishing methyl and pyridinyl groups.

- HPLC-MS : Validates molecular weight and detects trace impurities.

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in analogous pyridine derivatives (e.g., 4-Methyl-3-nitropyridin-2-amine in ) .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters like catalyst loading, solvent polarity, and reaction time. For instance, reducing agents such as LiAlH may improve selectivity in reductive steps. Monitor intermediates via TLC or in-situ IR spectroscopy to identify kinetic bottlenecks .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Docking : Screens against protein targets (e.g., enzymes with pyridine-binding pockets) to hypothesize biological activity.

- MD Simulations : Assesses stability in aqueous or lipid environments, critical for drug delivery studies .

Q. How should researchers address contradictory data in biological assays involving this compound?

- Methodological Answer :

- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives.

- Orthogonal Assays : Validate enzyme inhibition results with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .

Q. What are the challenges in achieving stereoselective synthesis of this compound, and how can they be resolved?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., BINAP-ligated metal complexes) can enhance enantiomeric excess. For example, highlights the use of (2S)-configured amines in similar compounds, suggesting chiral HPLC for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.